TOR VI

説明

TOR (Trans-polyoctenamer), commercially known as VESTENAMER®, is a synthetic rubber additive derived from cyclooctene monomer via ring-opening metathesis polymerization . It is widely used in asphalt and rubber formulations to enhance compatibility between polymers and base materials, improving mechanical and thermal properties. Key characteristics include:

- Chemical Structure: Composed of alternating trans-double bonds and methylene groups, enabling crosslinking with natural rubber and asphalt .

- Functionality: Acts as a compatibilizer, reducing phase separation in rubber-asphalt blends and simplifying manufacturing processes .

- Applications: Primarily used in road construction (asphalt modification) and tire recycling to mitigate "black pollution" from waste rubber .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TOR VI typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 4-(2-hydroxyethoxy)benzaldehyde in the presence of a base to form an intermediate compound.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with phenylacetylene under specific conditions to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

TOR VI can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions to modify the phenyl groups or other functional groups.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Reduced phenyl derivatives.

Substitution: Substituted phenolic compounds with various functional groups.

科学的研究の応用

Plant Biology

Impact on Growth and Development:

Research indicates that TOR signaling is vital for regulating plant growth under varying environmental conditions. The application of compounds like 3OHPGSL (a glucosinolate derivative) has shown potential in modulating TOR activity, thereby influencing root development in plants such as Arabidopsis thaliana. This compound appears to inhibit root growth similarly to known TOR inhibitors, suggesting a direct interaction with the TOR complex .

Potential for Herbicide Development:

Given its effects on plant metabolism and development, compounds targeting the TOR pathway could lead to innovative herbicides. By understanding how these compounds interact with the TOR signaling network, researchers can develop strategies to enhance crop resilience against herbivory and environmental stressors .

Cancer Research

Role as a Therapeutic Target:

TOR VI has been identified as a potential therapeutic target in cancer treatment due to its involvement in cell proliferation and survival. Inhibitors of the PI3K/m-TOR pathway have shown promise in clinical studies for various cancers . The development of new inhibitors that target the TOR complex specifically may provide more effective treatment options with fewer side effects compared to existing therapies.

Mechanistic Insights:

Studies have demonstrated that the TOR pathway regulates crucial cellular processes such as autophagy and protein synthesis, which are often dysregulated in cancer cells. Understanding these mechanisms can aid in designing targeted therapies that exploit these vulnerabilities .

Fungal Pathogenesis

Implications for Fungal Diseases:

Research into the TOR pathway's role in fungal pathogens like Cryptococcus neoformans highlights its significance in virulence and drug resistance. Studies suggest that targeting TOR signaling can impair fungal growth and enhance susceptibility to antifungal agents . This approach could lead to novel treatments for fungal infections that are resistant to current therapies.

Data Table: Summary of Applications

Case Study 1: Modulation of Plant Growth

In a study involving Arabidopsis thaliana, researchers applied 3OHPGSL to assess its impact on root development. The findings indicated that this compound effectively inhibited root elongation by targeting the TOR signaling pathway, thereby providing insights into potential agricultural applications for enhancing crop resilience under stress conditions .

Case Study 2: Cancer Therapeutics

A clinical trial investigating a novel PI3K/m-TOR inhibitor demonstrated significant tumor reduction in patients with advanced solid tumors. The mechanism was linked to the inhibition of TOR-mediated protein synthesis and autophagy, underscoring the importance of this pathway in cancer biology .

Case Study 3: Fungal Virulence

Research on C. neoformans revealed that disrupting TOR signaling resulted in decreased virulence factors and enhanced susceptibility to fluconazole treatment. This study highlights the potential for developing new antifungal strategies targeting the TOR pathway .

作用機序

The mechanism of action of TOR VI involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and hydroxyethoxy groups can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Key Competitors in Polymer Modifiers

TOR is compared below with three common modifiers: Styrene-Butadiene-Styrene (SBS) , Crumb Rubber Modifier (CRM) , and Epoxidized Natural Rubber (ENR) .

Table 1: Physical and Chemical Properties

Table 2: Performance in Asphalt Modification

Research Findings

(a) Compatibility and Mechanical Performance

- TOR forms chemical bonds with rubber and asphalt via crosslinking, reducing phase separation and enhancing tensile strength by 20–30% compared to SBS and CRM .

- ENR blends with TOR show synergistic effects, improving tear resistance by 15% in rubber compounds .

(b) Thermal Stability

- TOR-modified asphalt exhibits a broadened service temperature range (-25°C to 90°C) due to its low Tg and crosslinked structure, outperforming SBS and CRM .

(c) Environmental and Economic Impact

- TOR reduces waste rubber pollution by enabling efficient recycling, whereas SBS relies on non-renewable styrene .

- Dry-process TOR-asphalt mixtures reduce energy consumption by 25% compared to wet-process CRM .

Advantages and Limitations of TOR

Advantages

- Enhanced Compatibility: Bridges polar (asphalt) and non-polar (rubber) phases via trans-double bonds .

- Process Flexibility : Suitable for both dry and wet modification methods, unlike CRM .

- Cost-Effectiveness : Lowers production costs by simplifying manufacturing steps .

Limitations

- Limited UV Resistance: Requires additives for outdoor applications, unlike SBS .

- Niche Availability : Less commercially widespread than SBS or CRM .

生物活性

The compound TOR VI is a significant player in the realm of biological research, primarily due to its role as a modulator of the Target of Rapamycin (TOR) signaling pathway. This pathway is crucial for regulating cellular growth, metabolism, and responses to environmental stimuli across various organisms, including plants and animals. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications in health and disease.

Overview of TOR Signaling Pathway

The TOR signaling pathway consists of two major complexes: TORC1 and TORC2 , which are involved in different cellular functions. TORC1 is primarily responsible for regulating cell growth in response to nutrients, while TORC2 is involved in cytoskeletal organization and cell survival. The activity of TOR is influenced by various factors such as nutrient availability, energy status, and stress conditions .

This compound functions as an inhibitor of the TOR pathway, similar to rapamycin. Its biological activity can be summarized as follows:

- Nutrient Sensing : this compound inhibits TOR activity under nutrient-rich conditions, effectively mimicking starvation signals. This inhibition leads to reduced protein synthesis and increased autophagy, processes that are critical for maintaining cellular homeostasis .

- Cell Proliferation : By modulating TOR signaling, this compound influences cell cycle progression. Inhibition of TOR results in reduced phosphorylation of downstream targets such as S6K and 4E-BP1, leading to decreased translation initiation and cell proliferation .

- Stress Response : Under conditions of stress (e.g., oxidative stress), this compound enhances autophagic processes, allowing cells to recycle damaged components and survive adverse conditions .

Research Findings

Recent studies have highlighted the diverse effects of this compound across different biological systems:

Table 1: Summary of Biological Effects of this compound

Case Studies

- Plant Development :

- Cancer Research :

- Metabolic Disorders :

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing TOR VI activity in cellular models?

- Methodological Answer : Use standardized assays such as kinase activity profiling or cell viability assays (e.g., MTT or flow cytometry). Include control groups treated with established TOR inhibitors (e.g., rapamycin) for comparative analysis. Experimental designs should follow structured phases, such as the S-phase TOR signaling framework (Fig. 4.2) . Validate protocols through replication across independent trials and adhere to ethical guidelines for cell line use .

Q. How should researchers establish baseline activity levels of this compound in in vitro studies?

- Methodological Answer : Employ dose-response curves to determine IC50 values, using triplicate measurements to minimize variability. Normalize data against untreated controls and reference historical datasets from peer-reviewed studies. Utilize tools like GraphPad Prism for statistical validation and ensure consistency in experimental conditions (e.g., pH, temperature) .

Q. What are the key considerations for selecting cell lines in this compound mechanistic studies?

- Methodological Answer : Prioritize cell lines with well-characterized TOR pathway activity (e.g., HEK293, HeLa). Include both wild-type and TOR-knockout models to isolate specific effects. Document cell line provenance and passage numbers to mitigate genetic drift. Cross-reference findings with public databases (e.g., ATCC) for reproducibility .

Advanced Research Questions

Q. How can discrepancies in this compound efficacy data across different cell lines be resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., culture media composition, assay sensitivity). Apply multivariate regression models to isolate this compound-specific effects. Validate hypotheses using orthogonal assays (e.g., Western blotting for downstream phosphorylation targets) and cross-cell-line comparisons .

Q. What statistical approaches are optimal for analyzing time-dependent this compound inhibition in dynamic systems?

- Methodological Answer : Use time-series analysis or mixed-effects models to account for temporal variability. Pair with bootstrapping to estimate confidence intervals for inhibition rates. Reference frameworks like the Technology Acceptance Model (TAM) for instrument validation . Publish raw datasets in repositories like Figshare to enable independent verification .

Q. How can researchers address contradictory findings in this compound’s role in apoptosis versus proliferation pathways?

- Methodological Answer : Perform pathway enrichment analysis (e.g., via KEGG or GO databases) to contextualize results. Use CRISPR-Cas9 screens to knockout competing pathways (e.g., PI3K/AKT) and assess this compound’s standalone effects. Publish negative results to reduce publication bias and facilitate consensus .

Q. Methodological Frameworks

Q. What strategies enhance the reproducibility of this compound studies in heterogeneous tissue models?

- Methodological Answer : Adopt 3D organoid or co-culture systems to mimic in vivo conditions. Standardize protocols for tissue sourcing and handling (e.g., hypoxia control). Use blinded analysis and pre-register study designs to minimize bias .

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity?

- Methodological Answer : Implement staggered dosing regimens with periodic biomarker assessments (e.g., liver enzymes, apoptosis markers). Use survival analysis (Kaplan-Meier curves) for toxicity endpoints. Include interim analyses to adjust protocols ethically .

Q. Data and Literature Review

Q. What tools are recommended for systematic reviews of this compound’s mechanism of action?

- Methodological Answer : Use Boolean operators in Google Scholar (e.g., "this compound" AND "apoptosis" OR "proliferation") with citation tracking . Exclude non-peer-reviewed sources and prioritize databases like PubMed or Web of Science for clinical correlations .

Q. How can researchers mitigate bias when synthesizing conflicting data on this compound’s off-target effects?

特性

IUPAC Name |

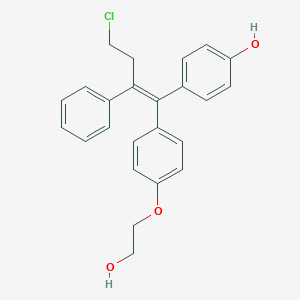

4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO3/c25-15-14-23(18-4-2-1-3-5-18)24(19-6-10-21(27)11-7-19)20-8-12-22(13-9-20)28-17-16-26/h1-13,26-27H,14-17H2/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISISSTPNAJAQFE-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)O)\C3=CC=C(C=C3)OCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128585-01-3 | |

| Record name | 4'-Hydroxyospemifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-HYDROXYOSPEMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QE6RRB4CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。